molecular formula C8H4I2N2 B2898599 3,8-Diiodo-1,6-naphthyridine CAS No. 2504204-02-6

3,8-Diiodo-1,6-naphthyridine

Cat. No.: B2898599
CAS No.: 2504204-02-6
M. Wt: 381.943
InChI Key: QBZGIRUYQVRHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Diiodo-1,6-naphthyridine is a chemical compound with the molecular formula C8H4I2N2. It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings. This compound is characterized by the presence of two iodine atoms at the 3rd and 8th positions of the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diiodo-1,6-naphthyridine typically involves the iodination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is carried out in an organic solvent like acetic acid under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 3,8-Diiodo-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,8-Diiodo-1,6-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.

    Materials Science: The compound is explored for its use in organic electronics and photophysical applications due to its unique electronic properties.

    Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: It is utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,8-Diiodo-1,6-naphthyridine depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3,8-Diiodo-1,6-naphthyridine is unique due to the specific positioning of the iodine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of iodine atoms can enhance the compound’s electron density and polarizability, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3,8-diiodo-1,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZGIRUYQVRHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=C(C2=NC=C1I)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.